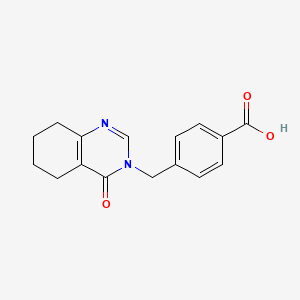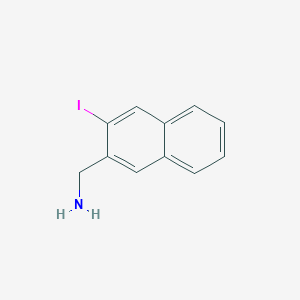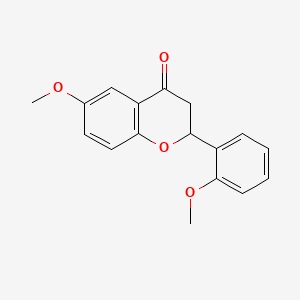![molecular formula C17H31BO2 B11842412 (trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)
(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is a boronic acid derivative known for its unique structural properties. This compound features a boronic acid group attached to a bicyclohexyl structure, which includes a pentyl side chain. Boronic acids are widely recognized for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid typically involves the following steps:
Formation of the Bicyclohexyl Core: The bicyclohexyl core can be synthesized through a series of cyclization reactions starting from appropriate cyclohexane derivatives.
Introduction of the Pentyl Side Chain: The pentyl side chain is introduced via alkylation reactions.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol
- (trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-ol
- (trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane)
Uniqueness
(trans-4’-Pentyl-[1,1’-bi(cyclohexan)]-1-en-2-yl)boronic acid is unique due to its boronic acid functionality, which imparts distinct reactivity and applications compared to its analogs. The presence of the boronic acid group allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research fields.
Propriétés
Formule moléculaire |
C17H31BO2 |
|---|---|
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
[2-(4-pentylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C17H31BO2/c1-2-3-4-7-14-10-12-15(13-11-14)16-8-5-6-9-17(16)18(19)20/h14-15,19-20H,2-13H2,1H3 |
Clé InChI |
LXAMIHHBAAXUBB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(CCCC1)C2CCC(CC2)CCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)



![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)

